molecular formula C7H10N2OS B2428142 5-Isopropyl--2-thiouracil CAS No. 18718-34-8

5-Isopropyl--2-thiouracil

Cat. No.: B2428142
CAS No.: 18718-34-8
M. Wt: 170.23
InChI Key: VFYFWCFWCLTDIF-UHFFFAOYSA-N
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Description

5-Isopropyl--2-thiouracil is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23. The purity is usually 95%.
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Scientific Research Applications

Photoreactivity Enhancement

Doubling the thionation in uracil derivatives like 2-thiouracil significantly enhances their photoreactivity. 2,4-dithiouracil exhibits a remarkably high yield of singlet oxygen generation, one of the highest recorded for thiobases upon photoexcitation. This enhanced photoreactivity of 2,4-dithiouracil, compared to 4-thiouracil, positions it as a potential candidate for developing more effective RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).

Antimicrobial Properties

Certain 5-cyano-2-thiouracil derivatives, particularly when combined with hydrophobic groups, have shown significant antimicrobial properties. These compounds were synthesized using both traditional and microwave-assisted methods, and further modified to enhance their antimicrobial efficacy. For instance, compound 12 demonstrated a notable increase in antibacterial and antifungal activity, surpassing that of the Colitrimazole drug in certain measures (Rizk et al., 2018).

Base Pairing in Nucleic Acids

2-Thiouracil, a key component in various nucleic acids, has unique base-pairing properties. Its interaction dynamics can significantly affect biological processes and molecular assays. For example, when 2-thiouracil undergoes oxidative desulfuration, its preferred base pairing shifts from adenosine to guanosine, which can profoundly influence the translation process and the design of molecular probes (Sochacka et al., 2015).

Enhanced Dissociative Photochemistry

2-Thiouracil demonstrates enhanced dissociative photochemistry, making it an important analog of nucleobases in molecular biology and pharmacology. Its protonated and deprotonated forms exhibit different photodecay pathways and product distributions. The dissociative photochemistry of 2-thiouracil, especially in its deprotonated form, is consistent with enhanced intersystem crossing to triplet excited states, paving the way for further exploration of thionucleobase photochemistry and its implications for photophysics and pharmacology (Uleanya et al., 2020).

Properties

IUPAC Name

5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFWCFWCLTDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873580
Record name 5-Isopropyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18718-34-8
Record name 5-Isopropyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.